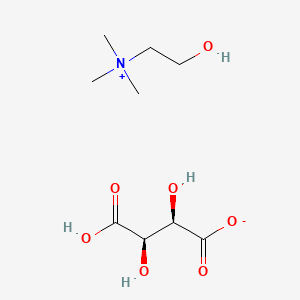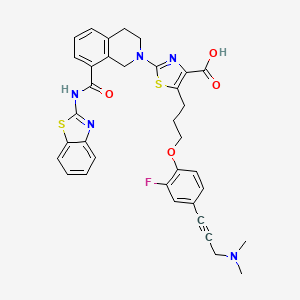
A-1155463
描述
A-1155463 是一种高效且选择性的 B 细胞淋巴瘤-超大 (BCL-XL) 蛋白抑制剂。BCL-XL 是 B 细胞淋巴瘤 2 (BCL-2) 蛋白家族的成员,该家族在调节细胞凋亡或程序性细胞死亡中起着至关重要的作用。 通过抑制 BCL-XL,this compound 促进依赖 BCL-XL 生存的癌细胞凋亡 .
准备方法
合成路线和反应条件
A-1155463 是通过一系列涉及不同中间体偶联的化学反应合成的。合成路线通常包括以下步骤:
形成异喹啉核心: 合成始于通过环化反应形成异喹啉核心。
引入苯并噻唑部分: 苯并噻唑部分是通过亲核取代反应引入的。
与噻唑羧酸偶联: 最后一步是在碱性条件下将异喹啉-苯并噻唑中间体与噻唑羧酸偶联.
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高通量反应器、自动化合成和纯化技术,以确保最终产品的产率和纯度高 .
化学反应分析
反应类型
A-1155463 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 可以进行还原反应以修饰化合物中存在的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤代烷和卤代芳烃等试剂用于取代反应.
主要产物
这些反应形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物,这些衍生物可用于进一步研究和开发 .
科学研究应用
A-1155463 具有广泛的科学研究应用,包括:
癌症研究: 它用于研究 BCL-XL 在癌细胞存活中的作用,并开发新的癌症疗法。
细胞凋亡研究: 该化合物用于研究细胞凋亡机制以及 BCL-XL 在调节细胞死亡中的作用。
作用机制
A-1155463 通过与 BCL-XL 蛋白结合并抑制其抗凋亡功能来发挥作用。这导致了促凋亡蛋白的激活,如 BCL-2 相互作用的细胞死亡介质 (BIM) 和 BCL-2 相关 X 蛋白 (BAX),它们促进线粒体外膜透化和细胞色素 c 的释放。 这最终触发了半胱天冬酶的活化和细胞凋亡的执行 .
相似化合物的比较
类似化合物
A-1331852: 另一种具有相似结构和功能的有效 BCL-XL 抑制剂。
ABT-263 (Navitoclax): 一种 BCL-2 和 BCL-XL 的双重抑制剂,用于癌症治疗。
WEHI-539: 一种具有不同化学结构的选择性 BCL-XL 抑制剂.
独特性
A-1155463 的独特之处在于它对 BCL-XL 相对于其他 BCL-2 家族蛋白(如 BCL-2 和髓系细胞白血病 1 (MCL-1))的高度选择性。 这种选择性降低了脱靶效应的风险,并增强了其作为治疗剂的潜力 .
属性
IUPAC Name |
2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[3-[4-[3-(dimethylamino)prop-1-ynyl]-2-fluorophenoxy]propyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32FN5O4S2/c1-40(2)17-6-8-22-14-15-28(26(36)20-22)45-19-7-13-30-31(33(43)44)38-35(47-30)41-18-16-23-9-5-10-24(25(23)21-41)32(42)39-34-37-27-11-3-4-12-29(27)46-34/h3-5,9-12,14-15,20H,7,13,16-19,21H2,1-2H3,(H,43,44)(H,37,39,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYCFODXNRVBTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CC1=CC(=C(C=C1)OCCCC2=C(N=C(S2)N3CCC4=C(C3)C(=CC=C4)C(=O)NC5=NC6=CC=CC=C6S5)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32FN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does A-1155463 interact with BCL-XL and what are the downstream consequences?
A1: this compound binds with picomolar affinity to the BH3-binding groove of BCL-XL. [ [] ] This binding prevents BCL-XL from sequestering pro-apoptotic proteins like BAK and BAX, ultimately leading to the activation of the mitochondrial apoptotic pathway. [ [, , ] ] This cascade culminates in caspase activation and programmed cell death. [ [, , ] ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C34H31FN6O4S2, and its molecular weight is 666.8 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: While the provided research papers don't delve into detailed spectroscopic data, they do confirm its structural characterization through X-ray crystallography, revealing key interactions within the BCL-XL binding pocket. [ [, , ] ]
Q4: Has the performance of this compound been evaluated under various conditions?
A4: The provided research primarily focuses on the biological activity and in vitro/in vivo efficacy of this compound. Information regarding its material compatibility and stability under diverse conditions is not explicitly addressed.
Q5: Does this compound exhibit any catalytic properties?
A5: this compound functions as an inhibitor, specifically targeting BCL-XL. There is no evidence suggesting it possesses catalytic properties.
Q6: Have computational methods been employed in the development or study of this compound?
A6: Yes, structure-based drug design, guided by X-ray crystallography, played a significant role in the development of this compound. [ [, , ] ] This approach optimized the compound's interactions within the BCL-XL binding pocket, enhancing its potency and selectivity. Quantitative systems pharmacology (QSP) modeling has also been used to simulate the response of virtual tumors to this compound, offering insights into its efficacy and potential resistance mechanisms. [ [] ]
Q7: How do structural modifications of this compound affect its activity, potency, and selectivity?
A7: Research highlights that introducing sp3-rich moieties within the this compound scaffold enhances its interaction with the P4 pocket of BCL-XL, improving potency and selectivity. [ [] ] Additionally, rigidifying the pharmacophore contributes to increased activity. [ [] ] These findings underscore the importance of specific structural features for optimal BCL-XL inhibition.
Q8: What is known about the stability of this compound and are there strategies to improve its formulation?
A8: The provided research primarily focuses on the biological activity of this compound. Specific details regarding its stability under various conditions or formulation strategies to enhance its solubility or bioavailability are not extensively discussed.
Q9: In which models has this compound shown efficacy?
A9: this compound demonstrates potent in vitro activity against a range of cancer cell lines, including lymphoma, leukemia, myeloma, and small cell lung cancer, especially those dependent on BCL-XL for survival. [ [, , , , , , , , , ] ] In vivo studies using xenograft models further confirm its efficacy in inhibiting tumor growth, particularly in combination with other agents. [ [, , , , , , ] ]
Q10: What are the known resistance mechanisms to this compound?
A10: Research indicates that upregulation of other anti-apoptotic proteins, particularly MCL-1, can contribute to resistance to this compound. [ [, , ] ] Combining this compound with MCL-1 inhibitors shows promise in overcoming this resistance. [ [, , , ] ] Additionally, high BCL-XL expression in platelets underlies its on-target toxicity. [ [, ] ]
Q11: Does cross-resistance exist between this compound and other BCL-2 family inhibitors?
A11: Cross-resistance is a concern with BH3 mimetics. Cells resistant to venetoclax, a BCL-2 selective inhibitor, often exhibit increased MCL-1 or BCL-XL expression, rendering them less sensitive to this compound. [ [, , ] ] Combining inhibitors targeting different BCL-2 family members is a strategy to overcome this challenge. [ [, , , , , , ] ]
Q12: Are there strategies for improving the delivery of this compound or biomarkers to predict its efficacy?
A12: While the provided research doesn't delve into specific drug delivery strategies for this compound, it highlights the potential of BCL-XL expression as a biomarker for predicting sensitivity to the drug. [ [, , , ] ]
Q13: What analytical methods are used to characterize and quantify this compound?
A13: The research papers primarily focus on the biological effects of this compound. Details regarding specific analytical methods for its characterization, quantification, or quality control are not extensively provided.
Q14: Is there information on the environmental impact, solubility, or immunological responses associated with this compound?
A14: As a preclinical research compound, detailed information regarding these aspects of this compound is not readily available in the provided research papers.
Q15: What are the key milestones in the development of this compound and its potential for cross-disciplinary applications?
A15: Key milestones include its discovery through NMR fragment screening and structure-based optimization, demonstrating its potency and selectivity for BCL-XL. [ [] ] The identification of BCL-XL as a therapeutic target in various cancers and the development of this compound represents a significant advance. Its application extends beyond oncology, showing promise as a senolytic agent by selectively eliminating senescent cells. [ [, ] ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


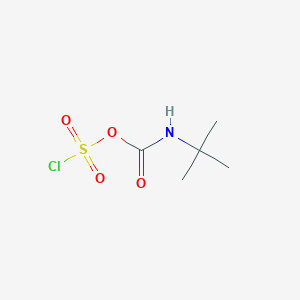
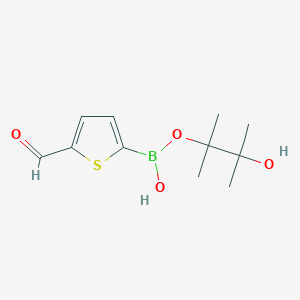
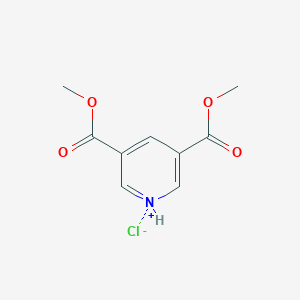
![[[N'-[(4R)-4-carboxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamimidoyl]amino]-oxidoazanium](/img/structure/B8055238.png)
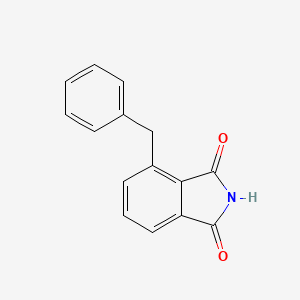
![1-[(Tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B8055252.png)

![4-[4-[(2R)-2-amino-3-hydroxypropyl]-2-iodophenoxy]-2,6-diiodophenol](/img/structure/B8055271.png)
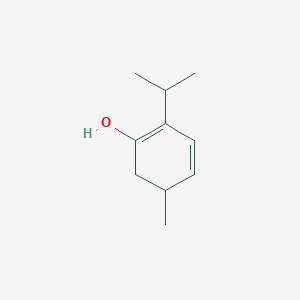



![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid](/img/structure/B8055298.png)
